molecular formula C10H7F2N3O2 B2874307 4-[4-(Difluoromethyl)triazol-2-yl]benzoic acid CAS No. 2248278-30-8

4-[4-(Difluoromethyl)triazol-2-yl]benzoic acid

Cat. No.: B2874307
CAS No.: 2248278-30-8
M. Wt: 239.182
InChI Key: VBMRYDRGZQSCRQ-UHFFFAOYSA-N
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Description

4-[4-(Difluoromethyl)triazol-2-yl]benzoic acid is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a difluoromethyl group attached to the triazole ring, which is further connected to a benzoic acid moiety. The unique structure of this compound imparts it with distinct chemical and biological properties, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Difluoromethyl)triazol-2-yl]benzoic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an azide and an alkyne. This reaction is often catalyzed by copper (Cu) in the presence of a base.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a radical trifluoromethylation reaction. This involves the use of a difluoromethylating agent such as difluoromethyl iodide in the presence of a radical initiator.

    Attachment to the Benzoic Acid Moiety: The final step involves coupling the difluoromethylated triazole with a benzoic acid derivative. This can be achieved through a variety of coupling reactions, such as esterification or amidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance reaction efficiency and yield. For example, the use of continuous flow microreactors can improve mass transfer and temperature control, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

4-[4-(Difluoromethyl)triazol-2-yl]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 4-[4-(Difluoromethyl)triazol-2-yl]benzoic acid involves its interaction with specific molecular targets and pathways. For example, in its role as an antimicrobial agent, the compound may inhibit the synthesis of essential biomolecules in microorganisms, leading to their death. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the difluoromethyl group in 4-[4-(Difluoromethyl)triazol-2-yl]benzoic acid imparts unique chemical and biological properties, such as increased lipophilicity and enhanced biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-[4-(difluoromethyl)triazol-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N3O2/c11-9(12)8-5-13-15(14-8)7-3-1-6(2-4-7)10(16)17/h1-5,9H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBMRYDRGZQSCRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N2N=CC(=N2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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